![molecular formula C10H11FN4 B1468065 [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247562-96-4](/img/structure/B1468065.png)
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
“(3-fluoro-4-methylphenyl)methanamine” is a chemical compound with the CAS Number: 261951-67-1 . It has a molecular weight of 139.17 . The compound is in liquid form . The IUPAC name for this compound is 3-fluoro-4-methylbenzylamine .
Molecular Structure Analysis
The InChI code for “(3-fluoro-4-methylphenyl)methanamine” is 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 .
Physical And Chemical Properties Analysis
“(3-fluoro-4-methylphenyl)methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Heterocyclic Compounds and Drug Development
Triazole derivatives represent a significant class of heterocyclic compounds noted for their versatility and broad range of biological activities. This makes them crucial for the development of new drugs. A literature review focused on the patents and clinical studies of 1H-1,2,3-triazole and related families between 2008 and 2011 highlights their potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral applications, among others (Ferreira et al., 2013). The review emphasizes the importance of discovering more efficient synthetic methods for these compounds, taking into account green chemistry principles and the need for new drugs to combat emerging diseases and drug-resistant pathogens.
Synthetic Methodologies
Research on the synthesis of key intermediates like 2-fluoro-4-bromobiphenyl showcases the ongoing efforts to refine the production processes for compounds related to "[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine." These efforts are directed at overcoming challenges related to cost, safety, and environmental impact, demonstrating the intricate balance between synthetic chemistry and practical application (Qiu et al., 2009).
Pharmacological Significance
The pharmacological importance of 1,2,4-triazole-containing scaffolds, closely related to the 1,2,3-triazole derivatives, is extensively documented. These scaffolds are found in numerous pharmaceuticals targeting various diseases, including cancer, microbial infections, and more. Strategies for synthesizing these compounds using 3-amino-1,2,4-triazole have been reviewed, pointing out the relevance of these methodologies in discovering new drug candidates (Nasri et al., 2021).
Safety And Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBNQOTPDZRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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